Tead-IN-2
Overview
Description
TEAD-IN-2 is an innovative, orally bioavailable inhibitor that targets the transcriptional enhancer associate domain (TEAD). This compound functions by regulating TEAD through ubiquitination and/or degradation by specific compounds . This compound holds potential for studying various diseases, disorders, or conditions linked to TEAD .
Preparation Methods
Synthetic Routes and Reaction Conditions: TEAD-IN-2 is synthesized through a series of chemical reactions involving the formation of a central lipid (palmitate) binding pocket of TEAD family members . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound is then purified to achieve a high level of purity, often exceeding 98% .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: TEAD-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced bioactivity and stability. These products are then tested for their efficacy in various scientific applications .
Scientific Research Applications
TEAD-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
TEAD-IN-2 exerts its effects by binding to the central lipid (palmitate) binding pocket of TEAD family members. This binding disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, thereby inhibiting TEAD-dependent transcription . The molecular targets and pathways involved include the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis .
Comparison with Similar Compounds
IK-001: Another TEAD inhibitor that binds to the central lipid binding pocket of TEAD family members.
IAG933: A direct YAP-TEAD protein-protein interaction disruptor that targets interface 3 of TEAD.
Uniqueness of TEAD-IN-2: this compound is unique due to its high oral bioavailability and its ability to regulate TEAD through ubiquitination and/or degradation by specific compounds . This makes it a valuable tool for studying TEAD-related pathways and developing new therapeutic strategies.
Properties
IUPAC Name |
3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSFRYXGVNVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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